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Introduction

Enantioselective Carbon-Hydrogen (C-H) amination has emerged as a powerful strategy in
modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable
chiral amines. This transformation offers a more atom-economical and efficient alternative to
traditional methods that often require pre-functionalization of substrates. Among the various
catalytic systems developed, rhodium-based catalysts have demonstrated remarkable efficacy
and selectivity, particularly in the realm of enantioselective C-H amination.

This document provides detailed application notes and experimental protocols for
enantioselective C-H amination reactions utilizing key rhodium catalysts. The information is
intended to guide researchers in academic and industrial settings, including those in drug
development, in the practical application of these methodologies.

Featured Rhodium Catalysts for Enantioselective C-
H Amination

Two prominent classes of dirhodium(ll) catalysts have shown exceptional performance in
enantioselective C-H amination: chiral carboxamidates and strapped carboxylates.
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 Dirhodium(Il) Tetrakis(N-naphthalen-2-yl-S-valerolactam) (Rhz(S-nap)a): This chiral
dirhodium tetracarboxamidate complex has proven to be a highly effective catalyst for
asymmetric intramolecular C-H amination of sulfamate esters, affording high enantiomeric
excesses.[1][2]

e Dirhodium(ll) bis(a,a,a',a'-tetramethyl-1,3-benzenedipropionate) (Rhz(esp)z): While not
inherently chiral, the robust nature of this "strapped" catalyst has made it a benchmark for
intermolecular C-H amination.[3][4] Enantioselectivity can be induced through the use of
chiral nitrogen sources or by developing chiral variants of the esp ligand.[1][5][6]

Data Presentation: Performance of Chiral Rhodium
Catalysts

The following tables summarize the performance of selected rhodium catalysts in
enantioselective C-H amination reactions with various substrates.

Table 1: Intramolecular Enantioselective C-H Amination of 3-Arylpropylsulfamates Catalyzed by
Rh2(S-nap)4[6]
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Entry

Substrate (Ar)

Product Yield (%)

ee (%)

Phenyl

3-phenyl-1,2,3-
oxathiazinane- 85
2,2-dione

92 (S)

4-Methoxyphenyl

3-(4-

methoxyphenyl)-

1,2,3- 82
oxathiazinane-
2,2-dione

94

4-Chlorophenyl

3-(4-

chlorophenyl)-1,2
Phemb-i.2  gg

,3-oxathiazinane-

2,2-dione

90

4-Nitrophenyl

3-(4-

nitrophenyl)-1,2,
phenyl) 75

3-oxathiazinane-

2,2-dione

88

2-Naphthyl

3-(naphthalen-2-
yD-1,2,3-
oxathiazinane-
2,2-dione

80

91

Table 2: Chemoselective Allylic C-H Amination of Unsaturated Sulfamates with Rh2(S-nap)4[6]

Entry Substrate Product Yield (%) ee (%)
3-((E)-prop-1-en-
Z)-Hex-3-en-1-yl  1-yldihydro-
1 2 y yldihy " 70 85
sulfamate 1,2,3-oxathiazine
2,2-dioxide
) 3-styryldihydro-
Cinnamyl o
2 1,2,3-oxathiazine 65 60
sulfamate

2,2-dioxide
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Table 3: Intermolecular Benzylic C-H Amination Promoted by Rhz(esp)2[1]

Nitrogen .
Entry Substrate = Product Yield (%)
ource

N-(1-
phenylethyl)-2,2,

1 Ethylbenzene TcesNH:2 2- 75
trichloroethoxysu

Ifonamide

N-(2,3-dihydro-
1H-inden-1-

2 Indane TcesNH:2 y)-2,2,2- 88
trichloroethoxysu

[fonamide

N-(1,2,3,4-
tetrahydronaphth

3 Tetralin TcesNH:2 alen-1-yl)-2,2,2- 85
trichloroethoxysu

I[fonamide

N-(2-methyl-1-
phenylpropan-1-

4 Isobutylbenzene TcesNH:2 yh)-2,2,2- 60
trichloroethoxysu

[fonamide

TcesNH:z = 2,2,2-trichloroethylsulfamate

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Enantioselective C-H Amination of Sulfamate
Esters with Rhz2(S-nap)4[6]

Materials:

o Sulfamate ester substrate (1.0 equiv)
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Rh2(S-nap)a catalyst (2 mol %)

lodosobenzene diacetate (PhI(OAc)2) (1.1 equiv)

Magnesium oxide (MgO) (2.3 equiv)

Dichloromethane (CH2Clz), anhydrous
Procedure:

e To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the sulfamate
ester (e.g., 0.2 mmol, 1.0 equiv), Rh2(S-nap)4 (0.004 mmol, 2 mol %), and magnesium oxide
(0.46 mmol, 2.3 equiv).

» Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
¢ Add anhydrous dichloromethane (to achieve a substrate concentration of 0.1 M).
e Add iodosobenzene diacetate (0.22 mmol, 1.1 equiv) in one portion.

« Stir the reaction mixture vigorously at room temperature (or as optimized for the specific
substrate).

» Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

» Upon completion, quench the reaction by adding a saturated agueous solution of sodium
thiosulfate.

o Extract the mixture with dichloromethane (3 x 10 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
oxathiazinane product.

e Determine the enantiomeric excess by chiral HPLC or SFC analysis.
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Protocol 2: General Procedure for Intermolecular Benzylic C-H Amination with Rhz(esp)z[1][3]

Materials:

Hydrocarbon substrate (1.0 equiv)

2,2,2-Trichloroethylsulfamate (TcesNHz) (1.2 equiv)

Rhz(esp)2 catalyst (1 mol %)

(Diacetoxyiodo)benzene (Phl(OAc)2) or Pivaloyloxy)iodobenzene (Phl(OPiv)z2) (1.5 equiv)

Dichloromethane (CHzClz) or Benzene, anhydrous

Procedure:

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the hydrocarbon
substrate (e.g., 0.5 mmol, 1.0 equiv), 2,2,2-trichloroethylsulfamate (0.6 mmol, 1.2 equiv), and
Rhz(esp)2 (0.005 mmol, 1 mol %).

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

Add anhydrous solvent (e.g., dichloromethane or benzene) to achieve a substrate
concentration of 0.2 M.

In a separate flask, dissolve the oxidant (Phl(OAc)2z or PhI(OPiv)z, 0.75 mmol, 1.5 equiv) in
the reaction solvent.

Add the oxidant solution to the reaction mixture dropwise via syringe pump over a period of
4-8 hours. Slow addition is crucial to maintain a low concentration of the active oxidant and
suppress side reactions.

Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the duration of the
addition and for an additional 1-2 hours after the addition is complete.

Monitor the reaction progress by GC-MS or LC-MS.
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e Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel.

Visualizations
Catalytic Cycle for Rhodium-Catalyzed C-H Amination

The following diagram illustrates a generally accepted catalytic cycle for dirhodium-catalyzed
C-H amination with a sulfamate ester and an external oxidant.

Click to download full resolution via product page

Caption: Proposed catalytic cycle for dirhodium-catalyzed C-H amination.

Experimental Workflow for a Typical C-H Amination
Reaction

This diagram outlines the general workflow for setting up and analyzing a rhodium-catalyzed C-
H amination experiment.
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Reaction Setup
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;
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>
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;
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;
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Excess (Chiral HPLC/SFC)

Caption: General experimental workflow for C-H amination.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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